Galgravin

概要

説明

- 抗炎症 作用を示し、その潜在的な治療効果が研究されています。

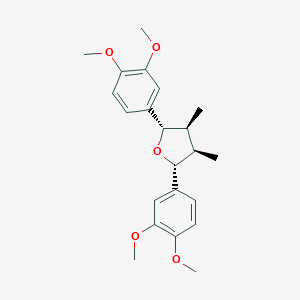

- ガルグラビンの化学構造は、分子式C₂₂H₂₈O₅のフェニルプロパノイド骨格で構成されています。

ガルグラビン: (CAS No. 528-63-2)は、クスノキ科に属する植物から単離された天然のリグナンです。

準備方法

- ガルグラビンは、植物源からの抽出または化学合成を含むさまざまな経路で合成することができます。

植物からの抽出: からの単離には、溶媒抽出に続いて精製技術が用いられます。

化学合成: 特定の合成方法は広く文書化されていませんが、研究者はその全合成を探求してきました。

化学反応の分析

- ガルグラビンは、さまざまな反応を受けます:

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応は、その官能基を変える可能性があります。

置換: 置換基を導入できます。

一般的な試薬: これらには、酸化剤(例:KMnO₄)、還元剤(例:NaBH₄)、およびルイス酸/塩基が含まれます。

主な生成物: 特定の生成物は、反応条件と置換基によって異なります。 これらを明らかにするためには、詳細な研究が必要です。

科学研究での応用

化学: ガルグラビンのユニークな構造は、合成化学と天然物の研究にとって興味深いものです。

生物学: 神経細胞の生存と神経突起の伸長への影響について調査されています.

産業: その産業応用はまだ生まれています。

科学的研究の応用

Anti-Inflammatory Effects

Research has demonstrated that galgravin exhibits significant anti-inflammatory properties. In vitro studies have shown that it can suppress the activation of NF-κB in lipopolysaccharide (LPS)-activated macrophages, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, this compound has been found to:

- Downregulate the expression of iNOS and COX-2 in RAW 264.7 macrophages.

- Reduce serum levels of TNF-α and IL-6 in LPS-challenged mice.

- Alleviate histological changes associated with inflammation in various organs, including the lungs and liver .

Analgesic Properties

This compound's ability to inhibit platelet activating factor (PAF) suggests its potential for pain management. This mechanism may be beneficial in treating conditions characterized by chronic pain and inflammation.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. While specific mechanisms are still under investigation, its structural similarities to other lignans, which have shown cytotoxic effects against cancer cells, warrant further exploration into its role as a potential anticancer agent .

In Vivo Studies

A study conducted on LPS-induced endotoxemia models demonstrated that this compound administration significantly improved pathological conditions by reducing inflammatory cell infiltration and organ damage. Key findings included:

| Parameter | Control Group | This compound Treatment (80 mg/kg) |

|---|---|---|

| TNF-α (Serum) | Elevated | Significantly Reduced |

| IL-6 (Serum) | Elevated | Significantly Reduced |

| Histological Damage | Severe | Mild |

These results underscore this compound's protective effects against systemic inflammation .

Pharmacokinetics and Bioavailability

A pharmacokinetic study using HPLC-MS/MS methods revealed that this compound has favorable bioavailability following oral administration in rats. The rapid analysis indicated that peak plasma concentrations were achieved within a short time frame, suggesting effective absorption and distribution in biological systems .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Inflammatory Diseases : Its anti-inflammatory effects position it as a candidate for treating conditions such as sepsis and rheumatoid arthritis.

- Pain Management : The analgesic properties may benefit patients suffering from chronic pain syndromes.

- Cancer Therapy : Further research is needed to establish its efficacy against various cancer types, particularly hormone-related cancers.

作用機序

- ガルグラビンは、おそらく複数の経路を通じてその効果を発揮します。

分子標的: これらはまだ完全に特徴付けられていませんが、細胞タンパク質との相互作用は考えられます。

アポトーシス: ガルグラビンは、白血病細胞でアポトーシスを誘導します.

類似化合物との比較

- ガルグラビンの独自性は、その特定の構造と生物活性にあります。

類似化合物: ガルグラビンは比較的まれですが、他のリグナンとフェニルプロパノイドは構造的特徴を共有しています。

生物活性

Galgravin is a natural lignan predominantly isolated from the plant Piper kadsura. It has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the current understanding of this compound's biological activity, supported by recent research findings and case studies.

This compound is classified as a tetrahydrofuran lignan. Its chemical structure contributes to its bioactivity, allowing it to interact with various biological targets. The compound has a CAS number of 528-63-2 and is characterized by its unique arrangement of carbon rings that facilitate its pharmacological effects.

1. Anti-inflammatory Effects

Recent studies have highlighted this compound's significant anti-inflammatory properties. In vitro experiments demonstrated that this compound effectively suppressed the activation of NF-κB in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This suppression led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

- In Vitro Findings :

- In Vivo Evidence :

2. Cytotoxic Activity

This compound exhibits cytotoxic effects against human leukemia cells (HL-60), with an IC50 value of approximately 16.5 ± 0.8 µg/mL. This suggests potential applications in cancer therapy, particularly for hematological malignancies .

3. Neuroprotective Effects

This compound has been shown to promote neuronal survival and neurite outgrowth in cultured rat hippocampal neurons. It protects against cytotoxicity induced by amyloid beta peptide (Abeta25-35) and MPP+ ions, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activities of this compound can be attributed to several mechanisms:

- NF-κB Pathway Modulation : this compound inhibits the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation.

- Cytokine Regulation : By downregulating pro-inflammatory cytokines, this compound mitigates the inflammatory response associated with various diseases.

- Neuroprotection : It enhances neuronal resilience against toxic insults, potentially offering therapeutic benefits for neurodegenerative conditions.

Data Summary

| Biological Activity | Effect | Concentration/Model |

|---|---|---|

| Anti-inflammatory | Suppression of TNF-α | -20.1% at 10 μM, -40.9% at 30 μM |

| Suppression of IL-6 | -45.0% at 10 μM, -66.5% at 30 μM | |

| Cytotoxicity | IC50 against HL-60 cells | 16.5 ± 0.8 µg/mL |

| Neuroprotection | Promotion of neuronal survival | In vitro models |

Case Studies

A notable study involved the administration of this compound in LPS-challenged mice, where it significantly reduced inflammatory markers in serum and bronchoalveolar lavage fluid. The study concluded that this compound could serve as a potential therapeutic agent for treating sepsis and other inflammatory diseases .

Another investigation into the cytotoxic properties of this compound revealed its effectiveness against leukemia cells, suggesting its potential role as an anticancer agent .

特性

IUPAC Name |

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-DQEHQXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318613 | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-63-2 | |

| Record name | Galgravin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galgravin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。